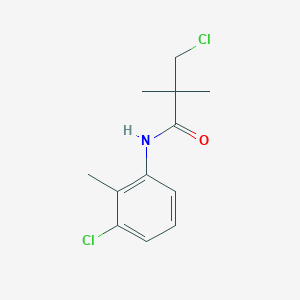

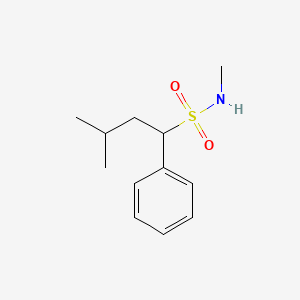

3-chloro-2-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetrahydropyran (THP) derivatives are commonly used in organic synthesis . The 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers .

Synthesis Analysis

The synthesis of tetrahydropyran derivatives often involves the reaction of alcohols with 3,4-dihydropyran . This forms 2-tetrahydropyranyl ethers, which are commonly used as protecting groups in organic synthesis .Molecular Structure Analysis

Tetrahydropyran is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It is named by reference to pyran, which contains two double bonds, and may be produced from it by adding four hydrogens .Chemical Reactions Analysis

Tetrahydropyran derivatives are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis . This hydrolysis reforms the parent alcohol as well as 5-hydroxypentanal .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, tetrahydropyran is a colourless volatile liquid . It has a melting point of -70 °C, a boiling point of 86 °C, and a density of 0.922 g/mL at 25 °C .Scientific Research Applications

Chemical Synthesis and Modification

Research in chemical synthesis focuses on developing new compounds with potential biological activities. For instance, the study of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents illustrates the synthesis of complex molecules that could serve as a basis for developing new therapeutic agents with anti-tumor properties (Gomha, Edrees, & Altalbawy, 2016).

Bioactivity and Potential Therapeutic Applications

Several studies have focused on the bioactivity of sulfonamide derivatives, suggesting their potential as therapeutic agents. For example, sulfonamide derivatives have been evaluated for their antimicrobial (Hassan, 2013), anti-inflammatory, and antitumor activities (Rostom, 2006). These findings underscore the diverse pharmacological potentials of sulfonamide derivatives, including anti-inflammatory and anticancer effects.

Molecular Design and Structure-Activity Relationship (SAR)

The design and synthesis of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as selective inhibitors showcase the importance of molecular design in achieving selective biological effects (Chang et al., 2017). Such studies provide insights into how modifications in molecular structure can lead to enhanced bioactivity and selectivity for specific biological targets.

Antimicrobial and Antifungal Activities

The synthesis and evaluation of sulfonamide derivatives for antimicrobial and antifungal activities have been extensively explored, revealing the potential of these compounds in addressing microbial resistance (Abbas, Abd El-Karim, & Abdelwahed, 2017). This research highlights the ongoing need for new antimicrobial agents and the role of sulfonamide derivatives in fulfilling this need.

Mechanism of Action

While the specific mechanism of action for “3-chloro-2-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide” is not available, similar compounds such as 3-nitro-4-((tetrahydro-2H-pyran-4-yl)MethylaMino)benzenesulfonaMide are used as pharmaceutical intermediates in the preparation of drugs like Venetoclax .

Safety and Hazards

The safety and hazards of a compound also depend on its specific structure. For instance, (2S)-2-(Chloromethyl)tetrahydro-2H-pyran has hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

Tetrahydropyran derivatives have a wide range of applications in organic synthesis, particularly as protecting groups for alcohols . They are also used in the synthesis of complex carbohydrates and pharmaceutical intermediates . Future research may focus on developing new synthetic methods and applications for these compounds.

Properties

IUPAC Name |

3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO3S2/c1-11-13(15)3-2-4-14(11)21(17,18)16-7-10-20-12-5-8-19-9-6-12/h2-4,12,16H,5-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPHSKKDWHDHER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCSC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2829453.png)

![N-[5-Methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]-3-(prop-2-enoylamino)benzamide](/img/structure/B2829464.png)

![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2829465.png)

![Methyl 3-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2829466.png)

![2-methoxy-4,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2829467.png)

![N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2829472.png)

![(Z)-ethyl 2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2829473.png)